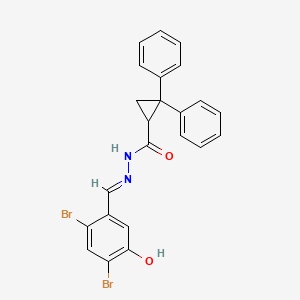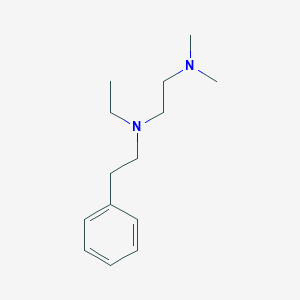
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DBHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBHC belongs to the family of hydrazones and has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in the regulation of cell cycle progression. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of tumors and prolongs survival in animal models of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, by inhibiting the aggregation of beta-amyloid peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments include its relatively low toxicity and its ability to inhibit key enzymes and proteins involved in cell growth and proliferation. However, one limitation of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Another direction is to investigate the use of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, which could lead to the development of more potent and selective analogs.
Synthesemethoden
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been synthesized through a variety of methods, with the most common being the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. Other methods include the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid hydrazide in the presence of a base, or the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its potential applications in scientific research, particularly in the field of cancer research. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be a key factor in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c24-19-12-20(25)21(28)11-15(19)14-26-27-22(29)18-13-23(18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,28H,13H2,(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXQRFWKIVDFJ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

